Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ10606120 Dihydrochloride
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AZ10606120 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a key player in inflammation, immune responses, and oncology. This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the P2X7R and the subsequent impact on intracellular signaling cascades. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathway and experimental workflows are provided to enhance understanding.
Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor
AZ10606120 dihydrochloride functions as a negative allosteric modulator of the human and rat P2X7 receptor.[1][2] Unlike competitive antagonists that directly block the ATP binding site, AZ10606120 binds to a distinct site on the receptor.[1] This binding event induces a conformational change in the receptor that reduces the affinity or efficacy of the endogenous ligand, adenosine triphosphate (ATP), thereby preventing receptor activation. This allosteric inhibition is characterized by a positive cooperative binding manner.[1]
The P2X7 receptor is an ATP-gated ion channel.[3][4] Upon activation by high concentrations of extracellular ATP, it forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4][5] Prolonged activation can lead to the formation of a larger, non-selective pore permeable to molecules up to 900 Da, a unique feature of the P2X7R.[5] AZ10606120 effectively blocks both the channel and pore functions of the P2X7R.[6]
Quantitative Pharmacological Profile
The potency and affinity of AZ10606120 have been characterized in various in vitro systems. The following table summarizes key quantitative data:
| Parameter | Species | Value | Assay System | Reference |
| IC₅₀ | Human | ~10 nM | Cell-free assay | [7] |
| IC₅₀ | Human | ~10 nM | - | [8] |
| pIC₅₀ | Human | 8.9 ± 0.04 | Bz-ATP induced calcium flux in 1321N1 cells | [9] |
| pIC₅₀ | Rat | 5.7 ± 0.06 | Bz-ATP induced calcium flux in 1321N1 cells | [9] |
| Kₑ | Human | 1.4 nM | - | [1] |
| Kₑ | Rat | 19 nM | - | [1] |
| pKᵢ | Human | 8.5 ± 0.08 | Displacement of [³H]-A-804598 in 1321N1 cells | [9] |
| pKᵢ | Rat | 8.0 ± 0.08 | Displacement of [³H]-A-804598 in 1321N1 cells | [9] |
Downstream Signaling Consequences of P2X7R Inhibition by AZ10606120
By blocking P2X7R activation, AZ10606120 effectively abrogates a multitude of downstream signaling events. The P2X7R is a critical initiator of inflammatory cascades and is implicated in various pathological processes.
Caption: P2X7 Receptor Signaling and AZ10606120 Inhibition.
Key consequences of P2X7R blockade by AZ10606120 include:
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Inhibition of Inflammasome Activation: The P2X7R is a potent activator of the NLRP3 inflammasome.[10] By preventing K⁺ efflux, AZ10606120 inhibits the assembly and activation of the NLRP3 inflammasome complex, leading to reduced caspase-1 activation and subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
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Reduction of Pro-inflammatory Cytokine Release: Consequently, the release of key inflammatory mediators is significantly attenuated.
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Prevention of Cell Death: P2X7R activation can induce various forms of cell death, including apoptosis, necroptosis, and pyroptosis. AZ10606120 has been shown to protect cells from ATP-induced death. In the context of cancer, AZ10606120 can paradoxically induce cytotoxic cell death in tumor cells, such as glioblastoma, suggesting a complex, context-dependent role.[6][7] For instance, treatment of glioblastoma cancer stem cells with AZ10606120 for 72 hours significantly reduced their numbers and induced cytotoxic cell death, as indicated by increased lactate dehydrogenase (LDH) release.[6]
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Modulation of Other Signaling Pathways: P2X7R activation is also linked to other signaling pathways, including those involving MAP kinases and transcription factors like NF-κB.[5][11] Inhibition by AZ10606120 would be expected to modulate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the scientific rigor of studies investigating AZ10606120. Below are outlines of key experimental protocols.
In Vitro Assessment of P2X7R Antagonism
Caption: In Vitro Characterization Workflow for AZ10606120.
4.1.1. Calcium Flux Assay This assay measures the ability of AZ10606120 to inhibit agonist-induced calcium influx.
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Cells: 1321N1 astrocytoma cells overexpressing the human or rat P2X7 receptor are commonly used.[9]
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Procedure:
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Cells are plated in 96- or 384-well plates.
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Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Cells are pre-incubated with varying concentrations of AZ10606120.
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The P2X7R agonist, Bz-ATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), is added to stimulate the receptor.
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Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR).
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Analysis: The concentration-response curves are used to calculate the IC₅₀ or pIC₅₀ value.
4.1.2. Radioligand Binding Assay This assay determines the binding affinity of AZ10606120 to the P2X7 receptor.
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Preparation: Membrane preparations from cells expressing the P2X7 receptor are used.
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Procedure:
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Membranes are incubated with a radiolabeled P2X7R antagonist (e.g., [³H]-A-804598) and varying concentrations of AZ10606120.
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The mixture is incubated to allow binding to reach equilibrium.
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Bound and free radioligand are separated by filtration.
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The amount of bound radioactivity is quantified by liquid scintillation counting.
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-
Analysis: The data are used to calculate the inhibition constant (Kᵢ) or pKᵢ.
Assessment of Anti-Tumor Effects in Glioblastoma
4.2.1. Cell Proliferation Assay This protocol assesses the effect of AZ10606120 on tumor cell number.
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Cells: U251 human glioblastoma cell line or primary human glioma samples.[7][12]
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Procedure:
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Cells are cultured in appropriate media.
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Cells are treated with AZ10606120 (e.g., 5 µM and 25 µM for U251 cells, 15 µM for human glioma samples) for 72 hours.[7] A conventional chemotherapeutic agent like temozolomide can be used as a comparator.[7]
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After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]
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Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at 25°C for 1 hour.[7]
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Cells are visualized using a fluorescence microscope, and cell counts are performed based on the number of DAPI-positive nuclei.[7]
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4.2.2. Cytotoxicity Assay (LDH Release) This assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
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Procedure:
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Cells are treated with AZ10606120 as described above.
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After the incubation period, the cell culture supernatant is collected.
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The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
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Increased LDH levels are indicative of cytotoxic cell death.[6][8]
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Conclusion
AZ10606120 dihydrochloride is a highly potent and selective negative allosteric modulator of the P2X7 receptor. Its mechanism of action, centered on the inhibition of ATP-gated ion channel and pore formation, leads to the suppression of key inflammatory signaling pathways, including the NLRP3 inflammasome. The compound has also demonstrated significant anti-tumor effects in preclinical models of glioblastoma. The detailed pharmacological profile and experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology, immunology, and oncology, facilitating further exploration of the therapeutic potential of P2X7R antagonism.
References
- 1. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. AZ10606120 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonism by AZ10606120 significantly depletes glioblastoma cancer stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
